molecular formula C14H21NO B11790306 1-(1-Benzylpyrrolidin-3-yl)propan-1-ol

1-(1-Benzylpyrrolidin-3-yl)propan-1-ol

Cat. No.: B11790306
M. Wt: 219.32 g/mol
InChI Key: DKLFYBHLOMQSII-UHFFFAOYSA-N
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Description

1-(1-Benzylpyrrolidin-3-yl)propan-1-ol is an organic compound with the molecular formula C14H21NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)propan-1-ol typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method is the reductive amination of 3-pyrrolidinone with benzylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylpyrrolidinone derivatives.

    Reduction: Formation of various reduced pyrrolidine derivatives.

    Substitution: Formation of halogenated or other substituted pyrrolidine derivatives.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance binding affinity to certain targets, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)propan-1-ol: A similar compound with a different substitution pattern.

    1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-propanone: Another derivative with distinct structural features.

Uniqueness

1-(1-Benzylpyrrolidin-3-yl)propan-1-ol is unique due to the presence of both a benzyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-(1-benzylpyrrolidin-3-yl)propan-1-ol

InChI

InChI=1S/C14H21NO/c1-2-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3

InChI Key

DKLFYBHLOMQSII-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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